

In-Depth Technical Guide: 4-cyano-N,N-dimethylbenzamide (CAS 24167-50-8)

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Compound of Interest

Compound Name: 4-cyano-N,N-dimethylbenzamide

Cat. No.: B1285705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-cyano-N,N-dimethylbenzamide**, a substituted benzamide with potential applications in chemical synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, spectral characteristics, and synthesis. Currently, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound.

Chemical and Physical Properties

4-cyano-N,N-dimethylbenzamide is a white crystalline solid.^[1] Its core structure consists of a benzamide moiety with a cyano group at the para position of the benzene ring and two methyl groups attached to the amide nitrogen.

Property	Value	Source
CAS Number	24167-50-8	[2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[2]
Molecular Weight	174.20 g/mol	[2]
IUPAC Name	4-cyano-N,N-dimethylbenzamide	[2]
Synonyms	Benzamide, 4-cyano-N,N-dimethyl-	[2]
Appearance	White crystalline solid	[1]
Vapor Pressure	0.00887 mmHg	[1] [3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **4-cyano-N,N-dimethylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum shows characteristic chemical shifts for the carbon atoms in the molecule.[\[2\]](#)

Assignment	Chemical Shift (ppm)
Aromatic C-CN	---
Aromatic C-C=O	---
Aromatic C-H	---
C=O	---
-N(CH ₃) ₂	---
-C≡N	---
(Specific assignments are not fully available in the public domain)	

Mass Spectrometry (MS)

The mass spectrum of **4-cyano-N,N-dimethylbenzamide** would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for N,N-dimethylbenzamides involve the loss of the dimethylamino group and cleavage of the amide bond.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of **4-cyano-N,N-dimethylbenzamide** would exhibit characteristic absorption bands for its functional groups.[3][6][7]

Functional Group	Expected Wavenumber (cm ⁻¹)
C≡N (nitrile) stretch	2220-2260
C=O (amide) stretch	1630-1680
C-N stretch	1250-1350
Aromatic C-H stretch	3000-3100
Aliphatic C-H stretch	2850-3000
(Data for the specific compound is not fully available)	

Synthesis

The synthesis of **4-cyano-N,N-dimethylbenzamide** can be achieved through the reaction of 4-cyanobenzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis of 4-cyano-N,N-dimethylbenzamide

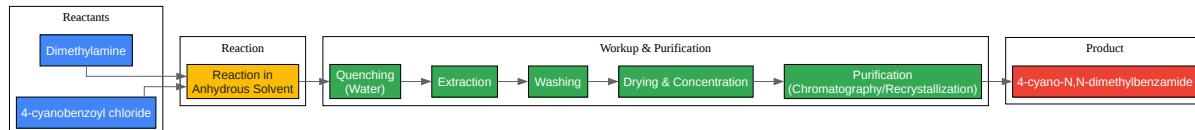
This protocol is a general procedure adapted from the synthesis of similar N,N-dimethylbenzamides.[8]

Materials:

- 4-cyanobenzoyl chloride
- Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
- Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoyl chloride (1 equivalent) in an anhydrous inert solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of dimethylamine (1.1-1.5 equivalents) to the cooled solution of 4-cyanobenzoyl chloride with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution. If a tertiary amine base is used, it can be added to the reaction mixture prior to the addition of dimethylamine.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess dimethylamine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **4-cyano-N,N-dimethylbenzamide**.



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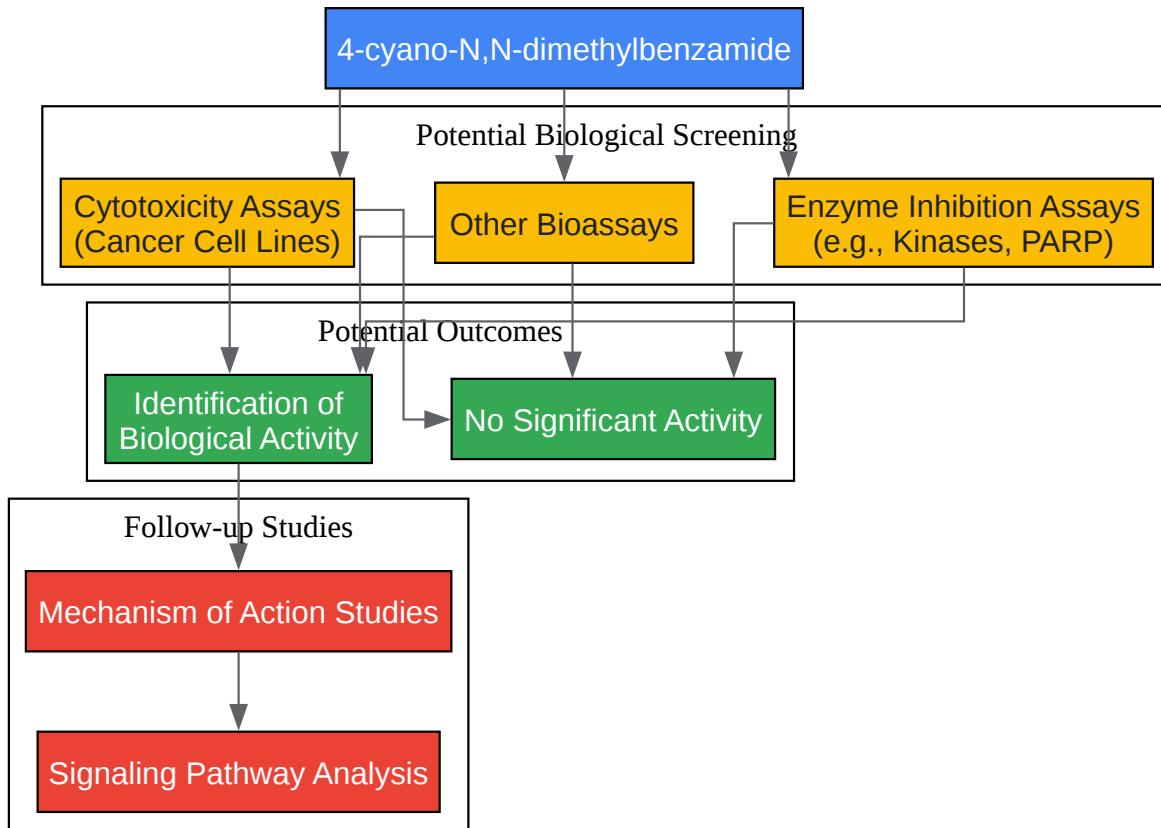
Synthesis workflow for **4-cyano-N,N-dimethylbenzamide**.

Biological Activity and Mechanism of Action

There is currently a significant lack of publicly available data on the specific biological activity, mechanism of action, and signaling pathways associated with **4-cyano-N,N-dimethylbenzamide**.

However, the benzamide scaffold is present in a variety of biologically active molecules. Substituted benzamides have been reported to exhibit a range of activities, including enzyme inhibition and cytotoxicity against cancer cell lines. For instance, some benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), cholinesterases, carbonic anhydrases, and tyrosinases.^[9] Additionally, certain benzamide derivatives have shown cytotoxic effects on various cancer cell lines.^[10]

It is important to note that these activities are for other substituted benzamides and cannot be directly extrapolated to **4-cyano-N,N-dimethylbenzamide** without experimental validation. Further research is required to determine the biological profile of this specific compound.



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A logical workflow for investigating the biological activity.

Conclusion

4-cyano-N,N-dimethylbenzamide is a readily synthesizable compound with well-defined chemical and physical properties. While its spectral characteristics are partially documented, a complete and assigned dataset would be beneficial for future research. The primary knowledge gap lies in its biological activity. Given the diverse biological roles of other substituted benzamides, this compound represents an interesting candidate for screening in various biological assays to uncover potential therapeutic applications. Future studies should focus on a systematic evaluation of its bioactivity, and if any is found, subsequent investigation into its mechanism of action and effects on cellular signaling pathways.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-cyano-N,N-dimethylbenzamide (CAS 24167-50-8)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285705#4-cyano-n-n-dimethylbenzamide-cas-number-24167-50-8>

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